Product packaging for N,N-Diphenylethylenediamine(Cat. No.:CAS No. 1140-29-0)

N,N-Diphenylethylenediamine

Cat. No.: B073139
CAS No.: 1140-29-0
M. Wt: 212.29 g/mol
InChI Key: PADPKJACPLYMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diphenylethylenediamine is a prominent chiral diamine ligand extensively utilized in asymmetric synthesis and coordination chemistry. Its primary research value lies in its ability to form stable complexes with various transition metals, such as ruthenium, rhodium, and copper, thereby creating highly effective chiral catalysts. These catalysts are pivotal for enantioselective transformations, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions, enabling the production of chiral molecules with high enantiomeric excess. The compound's rigid, C2-symmetric structure, conferred by the two phenyl groups, provides a well-defined chiral environment that effectively differentiates between the prochiral faces of substrates, leading to superior stereochemical control. Researchers employ this compound in the development of novel catalytic systems for pharmaceutical intermediate synthesis, material science, and the study of fundamental mechanistic pathways in stereoselective catalysis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B073139 N,N-Diphenylethylenediamine CAS No. 1140-29-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1140-29-0

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N',N'-diphenylethane-1,2-diamine

InChI

InChI=1S/C14H16N2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2

InChI Key

PADPKJACPLYMPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2

Synonyms

N,N'-DIPHENYLETHYLENEDIAMINE

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization of N,n Diphenylethylenediamine

Synthetic Routes to N,N-Diphenylethylenediamine and its Diastereomers

N,N'-Diphenylethylenediamine, a significant chiral building block in asymmetric synthesis, can be prepared through various synthetic methodologies. These routes offer access to its diastereomers and enantiomers, which are crucial for their application in catalysis.

Reductive Amination of Benzil (B1666583)

A primary method for the synthesis of 1,2-diphenyl-1,2-ethylenediamine involves the reductive amination of benzil. wikipedia.org This reaction typically proceeds by treating benzil with an aminating agent, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The process allows for the formation of both the chiral and meso diastereomers of N,N'-diphenylethylenediamine, depending on the stereochemical outcome of the reduction of the intermediate diimine species. wikipedia.org

The general reaction scheme for the reductive amination of benzil is as follows:

Reaction Scheme for Reductive Amination of Benzil

Reactants Reagents Products

Control over the diastereoselectivity of this reaction is a key aspect, as the chiral (R,R)- and (S,S)-enantiomers are often of greater interest for applications in asymmetric catalysis than the achiral meso form. wikipedia.org

Pinacol-Type Couplings of Imines for 1,2-Diarylethylenediamines

The synthesis of 1,2-diarylethylenediamines can also be achieved through the reductive homocoupling of imines, a reaction analogous to the pinacol (B44631) coupling of ketones and aldehydes. This imino-pinacol coupling provides a direct route to C₂-symmetric 1,2-diamine derivatives. nii.ac.jp The diastereoselective coupling of chiral imines is a particularly valuable strategy for producing chiral 1,2-diamines. nii.ac.jp

One approach involves the reaction of chiral imines, derived from aromatic aldehydes and a chiral amine auxiliary (like (S)-valinol), with a Grignard reagent in the presence of magnesium(0). nii.ac.jp This method can lead to the formation of the desired 1,2-diamine with a high degree of diastereoselectivity. nii.ac.jp The chiral auxiliary can subsequently be removed to yield the free 1,2-diarylethylenediamine. nii.ac.jp

Key Features of Diastereoselective Imino-Pinacol Coupling

Feature Description
Reactants Chiral imines derived from aromatic aldehydes and a chiral auxiliary.
Reagents Magnesium(0) and a Grignard reagent.
Product 1,2-Diamine derivative with high diastereoselectivity.

| Post-reaction | Removal of the chiral auxiliary to yield the free diamine. |

Synthesis of N,N'-Dimethyl-1,2-Diphenylethylenediamine

N,N'-Dimethyl-1,2-diphenylethylenediamine is a valuable derivative of the parent diamine. Its synthesis can be accomplished through methods such as reductive amination or a two-step process involving condensation followed by reduction. For instance, (1S,2S)-1,2-diphenylethane-1,2-diamine can be condensed with an aldehyde, and the resulting diimine is then reduced, for example with lithium aluminum hydride (LiAlH₄), to yield the chiral N,N'-dimethyl derivative.

This compound serves as a crucial precursor in the synthesis of other important chemical entities, such as chiral imidazolinium salts. cenmed.comsigmaaldrich.com These salts, in turn, find application as catalysts in reactions like the aza-Diels-Alder reaction. cenmed.comsigmaaldrich.com

Resolution of Enantiomers and Chiral Separation Techniques

The chiral diastereomer of 1,2-diphenylethylenediamine, which exists as a racemic mixture of (R,R) and (S,S) enantiomers, can be separated into its constituent enantiomers through classical resolution techniques. A widely used method employs a chiral resolving agent, such as tartaric acid. wikipedia.org The principle of this method relies on the formation of diastereomeric salts between the racemic diamine and the enantiomerically pure acid. These diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Once the diastereomeric salts are separated, the individual enantiomers of the diamine can be recovered by treatment with a base to neutralize the acid. For example, the (R,R)-enantiomer of 1,2-diphenylethylenediamine has a specific rotation of [α]₂₃ +106±1° in methanol. wikipedia.org

Furthermore, methods for the racemization of the resolved enantiomers have been developed. This is economically important as it allows for the conversion of an undesired enantiomer back into the racemate, which can then be subjected to another resolution cycle. One such method involves the formation of a Schiff base with an aldehyde in an aqueous solvent, followed by treatment under acidic conditions to yield the racemic diamine. google.com

Systematic Synthesis of this compound Derivatives for Catalytic Applications

N-Sulfonylated Derivatives (e.g., N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, TsDPEN)

N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) is a key derivative of 1,2-diphenylethylenediamine and serves as a highly effective ligand precursor for a variety of asymmetric catalysts. wikipedia.org The synthesis of TsDPEN involves the monosulfonylation of one of the amino groups of 1,2-diphenylethylenediamine with p-toluenesulfonyl chloride.

The resulting N-tosylated diamine, often used as its (R,R) or (S,S) enantiomer, is a component of catalysts for asymmetric transfer hydrogenation reactions. wikipedia.org For instance, a ruthenium complex of TsDPEN, such as (cymene)Ru(S,S-TsDPEN), can catalyze the asymmetric hydrogenation of benzil to produce (R,R)-hydrobenzoin with high enantioselectivity. wikipedia.org In this type of reaction, a hydrogen donor like formic acid or isopropanol (B130326) is typically used. wikipedia.org These catalysts are also employed in the asymmetric transfer hydrogenation of a range of ketones and imines.

Properties of (1R,2R)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine

Property Value
CAS Number 144222-34-4
Molecular Formula C₂₁H₂₂N₂O₂S
Molecular Weight 366.48 g/mol
Appearance White to yellow crystalline powder or crystals
Melting Point 126.0°C to 130.0°C
Specific Rotation [α]20/D −61.5° (c=1, CH₂Cl₂)
Solubility Insoluble in water

Data sourced from fishersci.com

N-Heterocyclic Carbene (NHC) Ligands Derived from Diphenylethylenediamine

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in homogeneous catalysis, valued for their strong σ-donating properties and the stability they impart to metal complexes. rsc.orgtcichemicals.comscripps.edu Chiral NHC ligands, in particular, are at the forefront of asymmetric catalysis. rsc.orgnih.gov The incorporation of the N,N'-diphenylethylenediamine backbone into NHC structures allows for the creation of chiral environments around a metal center, enabling enantioselective transformations. nih.gov

The synthesis of these ligands typically begins with N,N'-diphenylethylenediamine, which can be used to prepare chiral NHC-imine ligands. york.ac.uksigmaaldrich.comsigmaaldrich.com For instance, new chiral NHC-imine ligands derived from trans-1,2-diaminocyclohexane, a related chiral diamine, have been successfully synthesized and applied in palladium(II)-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivity. york.ac.uk The modular nature of NHC synthesis allows for fine-tuning of the steric and electronic properties of the resulting ligands by varying substituents on the nitrogen atoms and the carbene's backbone structure. rsc.org This adaptability is crucial for optimizing catalytic activity and stereocontrol in reactions such as C-H bond functionalization. nih.govsnnu.edu.cn

Ligand Type Precursor Application Metal Enantiomeric Excess (ee)
Chiral NHC-imine trans-1,2-diaminocyclohexane Asymmetric Allylic Alkylation Palladium(II) up to 92%
Chiral NHC N,N'-Diphenylethylenediamine Asymmetric C-H Functionalization Transition Metals Promising

Phosphine-Diamine and Phosphine-Amino-Alcohol Ligands (P,N,N Systems)

Ligands incorporating both phosphine (B1218219) and diamine moieties, often referred to as P,N,N systems, are of significant interest in coordination chemistry and catalysis. researchgate.net The combination of a soft phosphorus donor with hard nitrogen donors allows for versatile coordination to a range of metal centers. While direct synthesis from N,N'-diphenylethylenediamine is a specific application, the broader class of N,N-bis(diphenylphosphino)aniline derivatives showcases the synthesis and reactivity of related P,N systems. researchgate.netresearchgate.net

The synthesis of these ligands generally involves the reaction of a suitable phosphine precursor, such as chlorodiphenylphosphine, with the diamine. The resulting aminophosphine (B1255530) ligands can be further derivatized, for example, through oxidation to form the corresponding oxides, sulfides, or selenides. researchgate.net These P,N,N ligands can form stable complexes with various transition metals, including palladium, platinum, and copper. researchgate.net The coordination typically occurs through the phosphorus centers due to the lower basicity of the amine nitrogen. researchgate.net

Thiourea (B124793) and Sulfonamido-Thiourea Derivatives

Thiourea-based organocatalysts have gained prominence due to their ability to act as effective hydrogen bond donors. nih.gov The N,N'-diphenylethylenediamine scaffold has been extensively used to develop chiral bifunctional thiourea catalysts. mdpi.comnih.gov These catalysts can activate electrophiles and nucleophiles simultaneously through double hydrogen bonding interactions. mdpi.com

The synthesis of these derivatives involves the reaction of N,N'-diphenylethylenediamine with an appropriate isothiocyanate. This straightforward procedure allows for the introduction of a wide variety of substituents, enabling the modulation of the catalyst's properties. nih.gov Bifunctional amino-thiourea organocatalysts are prepared by introducing a thiourea group on one amino function of DPEN and another substituent on the second amino group. mdpi.com These catalysts have proven to be highly effective in various asymmetric reactions, including Michael additions. mdpi.comnih.govrsc.org

Furthermore, the development of bifunctional sulfonamido-thiourea organocatalysts, which combine a tertiary amine as a Brønsted base and a sulfonamido-thiourea derivative of DPEN as a hydrogen bond donor, has led to particularly effective catalytic systems. mdpi.com

Catalyst Type Key Feature Application
Monofunctional Thiourea Double hydrogen bond activation Various enantioselective reactions
Bifunctional Amino-Thiourea Combines amino and thiourea groups Michael addition of α-aryl cyanoacetates
Bifunctional Sulfonamido-Thiourea Tertiary amine and sulfonamido-thiourea Effective bifunctional catalysis

Guanidine (B92328) Catalysts

Guanidines are strong organic bases that can also act as hydrogen bond donors, making them powerful organocatalysts for a variety of asymmetric reactions. iranarze.irrsc.org Chiral guanidine catalysts derived from N,N'-diphenylethylenediamine and other chiral amines have been developed and successfully applied in numerous transformations. iranarze.irrsc.org The synthesis of guanidines can be achieved through several methods, including the reaction of amines with carbodiimides or the desulfurization of thioureas. rsc.orgorganic-chemistry.org

The catalytic activity of guanidine derivatives stems from their ability to activate substrates through dual hydrogen bonding, leading to high catalytic and enantioselective outcomes. iranarze.ir Structurally diverse guanidine catalysts, including bicyclic, monocyclic, and acyclic systems, have been reported. rsc.org These catalysts have been employed in a range of asymmetric reactions, such as the Michael, Henry, Mannich, and Strecker reactions. iranarze.ir The introduction of electron-withdrawing groups on the guanidine moiety can enhance the acidity of the N-H bonds, creating more effective organocatalysts that function as strong hydrogen bond donors. iranarze.ir

Schiff Base Compounds Derived from Diphenylethylenediamine

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of ligands in coordination chemistry. asrjetsjournal.orgnih.govresearchgate.net The N,N'-diphenylethylenediamine moiety can be readily incorporated into Schiff base ligands, which can then coordinate with a variety of metal ions to form stable complexes. asrjetsjournal.orgsibran.ru These metal complexes have found applications in catalysis and materials science. nih.govmdpi.comjocpr.com

The synthesis of Schiff base ligands from N,N'-diphenylethylenediamine is typically a straightforward condensation reaction with a suitable carbonyl compound. asrjetsjournal.org The resulting ligands can be bidentate, tridentate, or tetradentate, depending on the structure of the carbonyl precursor. researchgate.net These ligands form well-defined and often crystalline complexes with metal ions such as Cu(II), Ni(II), Co(II), Zn(II), and Fe(II). asrjetsjournal.orgijcmas.com The geometry of the resulting metal complexes, which can range from square-planar to octahedral, is influenced by the nature of the metal ion and the ligand structure. sibran.ruaqa.org.ar The catalytic activity of these Schiff base metal complexes has been demonstrated in various reactions, including oxidation and condensation reactions. sibran.rumdpi.com

Ionic-Liquid-Supported and Surfactant-Type Ligands

The immobilization of catalysts on solid supports or in ionic liquids is a key strategy for improving catalyst recyclability and facilitating product separation. While specific examples of ionic-liquid-supported or surfactant-type ligands derived directly from N,N'-diphenylethylenediamine are not extensively detailed in the provided search results, the general principles can be applied. The functionalization of the N,N'-diphenylethylenediamine scaffold with ionic liquid tags or long alkyl chains to impart surfactant properties is a viable approach to creating recoverable catalytic systems. These modifications would allow the catalyst to be soluble in specific phases (e.g., an ionic liquid phase or a micellar phase), enabling easy separation from the product phase.

Macrocyclic Frameworks Incorporating Diphenylethylenediamine

Macrocyclic compounds containing nitrogen atoms are versatile molecules with applications in supramolecular chemistry, catalysis, and materials science. mdpi.comnih.gov The incorporation of the chiral N,N'-diphenylethylenediamine unit into macrocyclic frameworks can lead to the formation of sophisticated structures with well-defined cavities and coordination sites. nih.gov

The synthesis of such macrocycles often involves the [n+n] condensation of a chiral diamine, like a derivative of diphenylethylenediamine, with a dialdehyde. nih.gov This approach can lead to the formation of various macrocyclic structures, such as [2+2] or [3+3] macrocycles, depending on the geometry of the starting materials. nih.gov These macrocyclic imines can be subsequently reduced to the corresponding amines to yield flexible macrocycles. mdpi.com The resulting chiral macrocycles can act as hosts for guest molecules or as ligands for multiple metal ions, potentially leading to cooperative catalytic activity. nih.gov

Derivatives with Specific Noncovalent Interaction Sites (e.g., Halogen Bonding, Hydrogen Bonding, Lewis Basicity, π-Interactions)

The strategic incorporation of functionalities capable of specific noncovalent interactions is a key strategy in the advanced design of N,N'-diphenylethylenediamine derivatives, particularly for applications in organocatalysis. These interactions, including halogen bonding, hydrogen bonding, Lewis basicity, and π-interactions, play a crucial role in substrate recognition, stabilization of transition states, and ultimately, the stereochemical outcome of a reaction. A multifunctional approach to catalyst design often involves the concurrent introduction of several of these interaction sites to achieve synergistic effects. mdpi.com

A notable example of this multifunctional approach is the development of a mixed-amino-amido-functionalized (1R,2R)-N,N'-diphenylethylenediamine-based catalyst. This catalyst was specifically designed to be enriched with a variety of noncovalent interaction sites, including those for halogen bonding (XB), hydrogen bonding (HB), Lewis basic sites, and π-interactions. mdpi.com

Halogen Bonding:

The deliberate incorporation of halogen atoms into the structure of N,N'-diphenylethylenediamine derivatives allows for the formation of halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a nucleophilic site. While specific examples of N,N'-diphenylethylenediamine derivatives designed for halogen bonding are still emerging, the principle has been well-established in supramolecular chemistry and materials science.

Hydrogen Bonding:

Hydrogen bonding is a critical interaction in many catalytic systems. Derivatives of N,N'-diphenylethylenediamine are often functionalized with groups that can act as hydrogen bond donors or acceptors to enhance their catalytic activity and selectivity. Amido- and sulfonamido-derived chiral ligands are extensively studied for their capacity as tunable hydrogen-bond donors and acceptors. mdpi.com

Thiourea Derivatives: Monofunctional thiourea derivatives of N,N'-diphenylethylenediamine have been developed and utilized as organocatalysts in various enantioselective reactions. The thiourea moiety is an excellent hydrogen bond donor, capable of activating substrates through hydrogen bonding. mdpi.com

Lewis Basicity:

The nitrogen atoms of the ethylenediamine (B42938) backbone and any additional amine functionalities introduced into the derivatives provide Lewis basic sites. These sites can interact with Lewis acidic substrates or co-catalysts, playing a role in the reaction mechanism. The nucleophilicity and Brønsted acidity of the salts of imidazoline (B1206853) derivatives, for instance, are key to their application in catalysis. mdpi.com

π-Interactions:

The phenyl groups of the N,N'-diphenylethylenediamine scaffold provide a basis for π-interactions, such as π-π stacking. These interactions can be further enhanced by the introduction of other aromatic or electron-rich/deficient moieties into the derivative structure. These interactions contribute to the conformational rigidity of the catalyst-substrate complex and can influence stereoselectivity. mdpi.com

Table 1: Examples of N,N'-Diphenylethylenediamine Derivatives with Specific Noncovalent Interaction Sites
Derivative TypeFunctional Group for InteractionType of Noncovalent InteractionSynthetic PrecursorsReference
Mixed-amino-amido-functionalized catalystAmide, Dimethylamino, Halogenated aryl groupHydrogen bonding, Lewis basicity, Halogen bonding, π-interactions(1R,2R)-N,N'-diphenylethylenediamine, Functionalized carboxylic acids mdpi.com
Monofunctional thiourea derivativesThioureaHydrogen bondingN,N'-diphenylethylenediamine, Isothiocyanates mdpi.com
Amido- and sulfonamido-derived ligandsAmide, SulfonamideHydrogen bondingN,N'-diphenylethylenediamine, Carboxylic acids, Sulfonyl chlorides mdpi.com
Imidazoline derivativesImidazolineLewis basicity, Hydrogen bondingN,N'-diphenylethylenediamine, Glyoxylate (B1226380) mdpi.com

C1-Symmetric and C2-Symmetric Derivatives

The symmetry of N,N'-diphenylethylenediamine derivatives is a critical design element in asymmetric catalysis, with both C1-symmetric (asymmetric) and C2-symmetric derivatives being of significant interest. The choice between a C1 and C2-symmetric ligand or catalyst depends on the specific requirements of the chemical transformation, including the nature of the substrate and the desired stereochemical outcome.

C1-Symmetric Derivatives:

C1-symmetric derivatives lack any rotational symmetry, which can be advantageous in creating highly specific binding pockets for substrates. The synthesis of these derivatives typically involves the selective monofunctionalization of the N,N'-diphenylethylenediamine scaffold.

One common strategy for creating C1-symmetric derivatives is through the selective mono-N-alkylation of (R,R)-(+)-1,2-diphenylethylenediamine via reductive alkylation. This approach allows for the introduction of a single alkyl substituent, breaking the C2 symmetry of the parent diamine. researchgate.net Another method involves the condensation of N,N'-diphenylethylenediamine with a chiral building block, such as a Cbz-protected amino acid, to yield a C1-symmetric diamine. rsc.org

C2-Symmetric Derivatives:

C2-symmetric ligands are often favored in asymmetric catalysis as the symmetry can simplify the analysis of the transition states and reduce the number of possible diastereomeric intermediates. The synthesis of C2-symmetric derivatives involves the difunctionalization of the N,N'-diphenylethylenediamine core with identical chiral or achiral moieties.

A facile synthetic approach to C2-symmetric diamines involves the demetalation of a dichloro Zn(II) complex of the desired diamine, which can be separated from a mixture of diastereomeric zinc complexes by fractional crystallization. researchgate.net The synthesis of C2-symmetric amino acid amide-derived organocatalysts has also been reported, often involving the coupling of an N-protected amino acid with a diamine. openrepository.com

Table 2: Synthetic Methodologies for C1- and C2-Symmetric N,N'-Diphenylethylenediamine Derivatives
SymmetryDerivative TypeSynthetic MethodologyKey ReagentsReference
C1-Symmetric Mono-N-alkylated DPENReductive alkylation(R,R)-(+)-1,2-diphenylethylenediamine, Aldehyde/Ketone, Reducing agent researchgate.net
C1-Symmetric Camphor-derived diaminesCondensationexo-(−)-bornylamine or (+)-(1S,2S,5R)-menthylamine, Cbz-protected amino acids rsc.org
C2-Symmetric Diamine with diastereomeric configurationsMetalation followed by demetalationDiamine precursor, ZnCl2, Demetalating agent researchgate.net
C2-Symmetric Amino acid amide-derived organocatalystsAmide couplingN-protected amino acid, Diamine, Coupling agent (e.g., CDI) openrepository.com

Coordination Chemistry and Metal Complexation of N,n Diphenylethylenediamine Ligands

Ligand Properties and Coordination Modes

N,N'-Diphenylethylenediamine is a C2-symmetric chiral diamine that exists as two enantiomers, (1R,2R)- and (1S,2S)-dpen, and an achiral meso form. wikipedia.org The presence of bulky phenyl groups on the backbone influences the steric environment around the metal center, which in turn affects the geometry and reactivity of the resulting complexes.

The most common coordination mode for N,N'-diphenylethylenediamine is as a bidentate ligand, where both nitrogen atoms bind to a single metal center to form a stable five-membered chelate ring. wikipedia.org This mode of coordination is observed in a wide range of metal complexes, including those of ruthenium and rhodium. researchgate.netnih.gov The formation of this chelate ring is entropically favored, a phenomenon known as the chelate effect, which contributes to the thermodynamic stability of the resulting metal complex.

In this bidentate fashion, the diamine ligand occupies two adjacent coordination sites on the metal. For example, in octahedral complexes, the two nitrogen atoms will bind in a cis orientation. The bite angle of the ligand, N-M-N, is a key structural parameter that is influenced by the nature of the metal and the other ligands present in the coordination sphere.

While less common than bidentate coordination, derivatives of diamine ligands can be designed to act as tridentate ligands. researchgate.netnih.gov This typically involves modification of the ligand backbone to include an additional donor atom that can coordinate to the metal center. In such cases, the ligand would form two fused chelate rings, further enhancing the stability of the complex through the chelate effect. The chelate effect is the enhanced stability of a coordination complex containing a chelate ligand compared to a complex with analogous monodentate ligands. This increased stability is primarily due to a positive entropy change upon chelation.

For N,N'-diphenylethylenediamine itself, tridentate coordination is not typical as it lacks a third donor atom in a suitable position. However, its derivatives can be synthesized to incorporate functionalities that allow for higher denticity. The formation of multiple chelate rings by a single ligand greatly increases the stability of the resulting complex. nih.gov

The stereochemistry of the N,N'-diphenylethylenediamine ligand has a profound influence on the chirality of the resulting metal complex. When an enantiomerically pure form of the diamine, such as (R,R)-dpen or (S,S)-dpen, is used, it can induce a preferred chirality at the metal center. acs.org This is a critical aspect in the field of asymmetric catalysis, where the chirality of the catalyst is used to control the stereochemical outcome of a chemical reaction. mdpi.com

For octahedral complexes, the coordination of three bidentate ligands like dpen can result in two possible metal-centered chiralities, designated as Δ (delta) and Λ (lambda), which describe the left-handed or right-handed propeller-like arrangement of the ligands around the metal ion. acs.org The use of a chiral diamine ligand can lead to a high degree of diastereoselectivity, favoring the formation of one metal-centered enantiomer over the other. For instance, the coordination of (R,R)-dpen to a metal center often preferentially yields the Λ isomer. acs.org This transfer of chirality from the ligand to the metal center is a key principle in the design of chiral catalysts. nih.gov

Transition Metal Complexes and their Structural Characterization

The structural characterization of transition metal complexes containing N,N'-diphenylethylenediamine is crucial for understanding their properties and reactivity. Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and circular dichroism are commonly employed to elucidate the detailed three-dimensional structure and stereochemistry of these complexes. frontiersin.orgresearchgate.net

Ruthenium(II) complexes featuring N,N'-diphenylethylenediamine have been extensively studied, particularly in the context of asymmetric catalysis. wikipedia.orgresearchgate.net These complexes often adopt a pseudo-octahedral geometry. A common structural motif is the "piano-stool" configuration, where the ruthenium is coordinated to an arene ligand, a halide, and the bidentate diamine. researchgate.net

The structural parameters of these complexes, such as Ru-N bond lengths and N-Ru-N bite angles, provide insight into the electronic and steric properties of the ligand. For example, in a complex cation like [Ru(C14H16N2)(C10H14)Cl]+, where C14H16N2 is (1R,2R)-(+)-1,2-diphenylethylenediamine and C10H14 is p-cymene, the Ru-Cl bond length can be indicative of the electron-donating ability of the bidentate diamine ligand. researchgate.net

Selected Structural Data for Ruthenium(II)-dpen Complexes
ComplexRu-N Bond Length (Å)Ru-Cl Bond Length (Å)N-Ru-N Bite Angle (°)
[Ru((R,R)-dpen)(p-cymene)Cl]Cl2.13, 2.152.4280.5

Rhodium(I) complexes of N,N'-diphenylethylenediamine are also of significant interest, often exhibiting square planar geometries. These complexes have been investigated for their catalytic activities and unique coordination chemistry. nih.govmdpi.com The electronic properties of the diamine ligand, as well as the other ligands in the coordination sphere, play a crucial role in determining the reactivity of the rhodium center. researchgate.net

Selected Structural Data for Rhodium(I)-dpen Complexes
ComplexRh-N Bond Length (Å)N-Rh-N Bite Angle (°)Geometry
[Rh((S,S)-dpen)(COD)]BF42.18, 2.2082.1Square Planar

Iridium(I) Complexes

There is a notable scarcity of documented research on the formation of Iridium(I) complexes specifically with N,N'-diphenylethylenediamine. The majority of existing literature on iridium coordination with diamine ligands focuses on the more prevalent Iridium(III) oxidation state. Iridium(III) complexes, often featuring cyclometalated ligands in addition to diamines, have been extensively synthesized and characterized for their applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy. nih.govresearchgate.netmdpi.com These Iridium(III) complexes typically exhibit octahedral geometry, where the diamine ligand coordinates in a bidentate fashion through its two nitrogen atoms. nih.govnih.gov The synthesis of such complexes often involves the reaction of an appropriate iridium(III) precursor, such as a dichloro-bridged dimer, with the diamine ligand. nih.gov

Nickel(II) Chelates

N,N'-Diphenylethylenediamine is a recognized precursor for the preparation of Nickel(II) chelates. sigmaaldrich.com While detailed structural information on simple bis(N,N'-diphenylethylenediamine)nickel(II) complexes is limited, research has been conducted on Ni(II) complexes involving Schiff base ligands derived from N,N'-diphenylethylenediamine.

For instance, a chiral nickel(II) Schiff base complex derived from 2-hydroxybenzophenone and (1S,2S)-1,2-diphenylethylenediamine has been synthesized and characterized. jusst.org In this complex, the O,N,N,O-tetradentate Schiff base ligand coordinates to the Ni(II) center. X-ray crystallography has revealed that the two phenyl groups on the stereogenic centers of the diamine backbone adopt an axial orientation, and the central diamine chelate ring assumes a λ conformation. jusst.org The synthesis of such complexes typically involves the condensation of the diamine with an appropriate aldehyde or ketone, followed by complexation with a Nickel(II) salt. iosrjournals.org

The general approach to synthesizing Ni(II) complexes with N,N'-disubstituted ethylenediamine (B42938) ligands often involves the direct reaction of a Nickel(II) salt with the diamine ligand in a suitable solvent. researchgate.net The resulting complexes can exhibit different geometries, with square planar and octahedral being the most common for Nickel(II). researchgate.net

Table 1: Structural Features of a Nickel(II) Schiff Base Complex Derived from (1S,2S)-1,2-diphenylethylenediamine

FeatureDescriptionReference
Ligand TypeO,N,N,O-tetradentate Schiff base jusst.org
Diamine Backbone(1S,2S)-1,2-diphenylethylenediamine jusst.org
Phenyl Group OrientationAxial jusst.org
Chelate Ring Conformationλ jusst.org

Cobalt(III) Complexes (e.g., Tris(1,2-diphenylethylenediamine) Cobalt(III) Trications)

Tris(1,2-diphenylethylenediamine)cobalt(III) trications are a well-studied class of complexes that have garnered significant interest as chiral hydrogen bond donor catalysts in enantioselective organic synthesis. These octahedral complexes are typically prepared by the reaction of a Cobalt(II) salt with three equivalents of the chiral 1,2-diphenylethylenediamine ligand, followed by air oxidation to the Cobalt(III) state.

The synthesis can yield diastereomeric products (Λ and Δ) depending on the reaction conditions and the counter-ions present. For example, the choice of the cobalt precursor and the solvent can influence the diastereoselectivity of the complex formation. These diastereomers can be separated and have been shown to exhibit different catalytic activities and selectivities. The resulting tricationic complexes are often isolated as salts with various anions, such as chloride or tetrafluoroborate.

Palladium(II) Complexes

The coordination chemistry of Palladium(II) with diamine ligands has been extensively explored, often with a focus on their potential biological applications and catalytic activity. While specific studies on N,N'-diphenylethylenediamine are not abundant, the general principles of Pd(II)-diamine complexation can be inferred from related systems.

Typically, diamine ligands coordinate to Pd(II) in a bidentate fashion through the nitrogen donor atoms, forming a stable five-membered chelate ring. The resulting complexes usually adopt a square planar geometry, which is characteristic of d8 metal ions like Pd(II). jusst.orgorientjchem.orgnih.gov

The synthesis of Pd(II)-diamine complexes is generally achieved by reacting a palladium(II) precursor, such as palladium(II) chloride or sodium tetrachloropalladate(II), with the diamine ligand in a suitable solvent. jusst.orgorientjchem.orgresearchgate.net Spectroscopic techniques such as IR, NMR, and UV-Vis are commonly employed to characterize the resulting complexes and confirm the coordination of the ligand to the metal center. orientjchem.orgnih.govresearchgate.net For instance, in the IR spectra, a shift in the N-H stretching vibrations upon coordination is indicative of the involvement of the nitrogen atoms in bonding to the palladium ion. researchgate.net

Zinc Complexes

The coordination chemistry of Zinc(II) with diamine ligands is of interest due to the diverse structural possibilities and potential applications of the resulting complexes in areas such as fluorescent materials. Although detailed structural reports specifically for N,N'-diphenylethylenediamine with Zinc(II) are scarce, studies on related N,N'-disubstituted ethylenediamine ligands provide valuable insights.

For instance, the synthesis and crystal structure of Zinc(II) complexes with various amino acids and their derivatives have been reported, showcasing the formation of both mononuclear and dinuclear species. nih.govnih.gov In these complexes, the diamine ligands typically coordinate to the Zn(II) center through their nitrogen atoms. The coordination geometry around the zinc ion can vary, with tetrahedral, trigonal bipyramidal, and octahedral arrangements being observed depending on the specific ligands and reaction conditions. nih.govnih.gov

The synthesis of Zinc(II)-diamine complexes can be achieved through several methods, including the reaction of a zinc salt with the diamine ligand in an aqueous or alcoholic solution. nih.govajol.info The resulting complexes can be characterized by a range of techniques, including single-crystal X-ray diffraction, which provides definitive structural information. nih.govnih.govnih.gov

Copper(I) Complexes

Research on the synthesis and characterization of Copper(I) complexes specifically with N,N'-diphenylethylenediamine is limited in the available literature. The majority of studies on copper complexes with ethylenediamine-based ligands focus on the more common and stable Copper(II) oxidation state. researchgate.netjocpr.com

However, one-pot synthetic methods have been developed for tetracoordinated Copper(I) complexes bearing imine and diimine ligands derived from the condensation of pyridine or imidazole carbaldehydes with biphenyl amines. chemrxiv.org In these syntheses, the presence of the Copper(I) ion facilitates the condensation reaction and stabilizes the resulting ligands. chemrxiv.org The resulting complexes are often characterized by NMR, mass spectrometry, and elemental analysis. chemrxiv.org The coordination geometry around the Cu(I) center in such complexes is typically tetrahedral.

While these studies provide a general framework for the synthesis of Cu(I) complexes with nitrogen-donor ligands, further research is needed to specifically explore the coordination chemistry of Copper(I) with N,N'-diphenylethylenediamine.

Silver Nanocluster Complexes

There is currently a lack of published research detailing the use of N,N'-diphenylethylenediamine as a stabilizing ligand for the synthesis of silver nanoclusters. The field of atomically precise ligand-protected silver nanoclusters is an active area of research, with a variety of sulfur- and phosphorus-containing ligands, as well as DNA, being employed to control the size, structure, and photophysical properties of the clusters. researcher.life

The synthesis of silver nanoclusters typically involves the reduction of a silver salt in the presence of a stabilizing ligand. The choice of ligand is crucial in directing the formation of specific "magic number" clusters with well-defined structures and unique optical properties. While amine-containing molecules can interact with silver surfaces, the specific use of N,N'-diphenylethylenediamine in the directed synthesis of silver nanoclusters has not been reported.

Electronic and Steric Effects of Ligand Modification on Metal Center Reactivity

The reactivity and catalytic efficacy of metal complexes containing N,N'-diphenylethylenediamine are profoundly influenced by the electronic and steric properties of the ligand. Modifications to the ligand framework, such as adding substituents to the phenyl rings or the ethylenediamine backbone, provide a powerful tool for tuning the behavior of the central metal ion. These modifications allow for the systematic alteration of the metal's coordination environment, which in turn affects its reactivity, stability, and selectivity in chemical transformations.

Electronic Effects:

The electronic nature of the metal center can be precisely controlled by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings of the N,N'-diphenylethylenediamine ligand. These substituents alter the electron density on the nitrogen donor atoms, which then influences the electron density of the metal center through the M-N coordinate bond.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the nitrogen atoms. This enhancement of the ligand's donor capacity makes the metal center more electron-rich. An electron-rich metal center is generally more easily oxidized and can be more effective in catalytic reactions that involve oxidative addition steps.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density on the nitrogen donors. This reduction in donor strength results in a more electron-deficient or Lewis acidic metal center. lookchemmall.com Such complexes may exhibit enhanced reactivity in processes that require substrate activation through Lewis acid catalysis. For instance, the introduction of cyanoethyl groups onto a related diamine ligand coordinated to a Zn(II) center resulted in a more Lewis acidic metal complex. lookchemmall.com This increased Lewis acidity slowed the rate of dissociation of a guest diamine from the metal center. lookchemmall.com

The electronic influence of these substituents can be systematically studied and quantified using techniques like cyclic voltammetry, which measures the redox potentials of the metal complexes.

Ligand ModificationSubstituent TypeEffect on Metal CenterImpact on Reactivity
p-methoxy substitutionElectron-Donating (EDG)Increases electron densityEnhances oxidative addition
p-nitro substitutionElectron-Withdrawing (EWG)Decreases electron densityIncreases Lewis acidity
UnsubstitutedNeutralBaselineStandard reactivity

Steric Effects:

The steric environment around the metal center is dictated by the size and spatial arrangement of the ligand. Introducing bulky substituents on the phenyl rings of the N,N'-diphenylethylenediamine ligand can create a more crowded coordination sphere. This steric hindrance plays a critical role in controlling the access of substrates to the metal's active site, thereby influencing catalytic selectivity.

Control of Coordination Number and Geometry: Bulky groups can prevent the coordination of additional ligands, favoring lower coordination numbers at the metal center. mdpi.com This can be crucial for creating vacant coordination sites necessary for substrate binding in a catalytic cycle. The steric demands of the ligand can also enforce a specific geometry around the metal, which can impact selectivity. For example, bulky substituents can influence bond angles and lengths, moving the metal deeper into the ligand's binding pocket. nih.gov

Substrate Selectivity: By modifying the steric bulk, it is possible to design catalysts that selectively react with substrates of a particular size or shape. A highly congested metal center may only allow smaller substrates to approach, leading to size-selective catalysis. In studies involving diamine recognition, the steric interaction between substituents on the host ligand and the guest diamine was shown to increase the stereoselectivity of the recognition process. lookchemmall.com For instance, the strategic placement of N-(2-cyanoethyl) groups on a host complex increased stereoselectivity due to steric repulsion with the guest diamine's N-H groups in one isomer but not the other. lookchemmall.com

The interplay between electronic and steric effects is crucial for the rational design of catalysts. By carefully selecting substituents, chemists can fine-tune the properties of N,N'-diphenylethylenediamine-based metal complexes to achieve desired reactivity and selectivity for specific applications, such as in polymerization and asymmetric catalysis. nih.goviaea.org

Substituent PositionSubstituent GroupPrimary EffectConsequence on Metal Complex
ortho-phenyl-tert-butylSteric HindranceRestricts substrate access, influences coordination geometry
para-phenyl-CF₃Electronic EffectCreates electron-deficient metal center
Ethylenediamine backbone-CH₃Steric & ElectronicIncreases ligand rigidity and electron donation

Catalytic Applications of N,n Diphenylethylenediamine and Its Derivatives in Asymmetric Transformations

Organocatalysis

Beyond its role in metal-based catalysis, the 1,2-diphenylethylenediamine scaffold is a cornerstone in the design of purely organic catalysts. nih.gov By functionalizing one or both of the amino groups with hydrogen-bond donors (like thiourea (B124793) or squaramide) and/or other catalytic moieties, highly effective bifunctional organocatalysts can be created. These catalysts simultaneously activate the nucleophile (e.g., via enamine formation) and the electrophile (e.g., via hydrogen bonding), facilitating reactions with high stereocontrol.

DPEN-derived organocatalysts have been successfully applied in a variety of fundamental carbon-carbon bond-forming reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov

For example, chiral thioureas derived from (R,R)-DPEN are excellent catalysts for the asymmetric Michael addition of ketones or aldehydes to nitroalkenes. acs.orgnih.gov The primary amine of the DPEN backbone forms an enamine with the carbonyl compound, while the thiourea moiety activates the nitroalkene through double hydrogen bonding. nih.gov This dual activation strategy leads to high yields and excellent diastereo- and enantioselectivities. acs.org Similar catalysts have been used for the Michael addition of isobutyraldehyde (B47883) to maleimides in aqueous media, demonstrating the potential for green chemistry applications. acs.org

In the realm of aldol reactions, mono-N-alkylated DPEN has been used as an organocatalyst. sigmaaldrich.com The catalyst operates through enamine and iminium intermediates, and the enantioselectivity is influenced by steric hindrance from the N-alkyl group and hydrogen bonding between the catalyst's ammonium (B1175870) moiety and the aldehyde. sigmaaldrich.com Similarly, DPEN-derived catalysts have been developed for N-selective nitroso aldol reactions, providing access to α-hydroxyamino ketones with high enantioselectivity (up to 98% ee). chinesechemsoc.org

The Mannich reaction, which forms β-amino carbonyl compounds, has also been effectively catalyzed by DPEN-based systems. nih.gov Multifunctional organocatalysts incorporating the DPEN backbone have been designed to catalyze the reaction between aldimines and various nucleophiles, showcasing the modularity and tunability of this chiral scaffold. nih.gov

The following table provides an overview of the application of DPEN-derived organocatalysts.

Reaction TypeCatalyst TypeNucleophileElectrophileee (%)Reference
Michael Addition(R,R)-DPEN-ThioureaCyclohexanone (B45756)β-Nitrostyrene94 nih.gov
Michael Addition(R,R)-DPEN-ThioureaIsobutyraldehydeN-Phenylmaleimide99 acs.org
Aldol ReactionMono-N-alkylated (R,R)-DPENCyclohexanone4-Nitrobenzaldehyde90 sigmaaldrich.com
Nitroso Aldol ReactionMono-N-alkylated (R,R)-DPENCyclohexanoneNitrosobenzene (B162901)98 chinesechemsoc.org
Mannich ReactionMultifunctional (1R,2R)-DPENMalononitrileN-phosphinoylimine16 nih.gov

Enantioselective Aldol Reactions

The enantioselective aldol reaction is a cornerstone of asymmetric synthesis, enabling the formation of chiral β-hydroxy carbonyl compounds. Derivatives of N,N-Diphenylethylenediamine have emerged as effective organocatalysts in this transformation. Specifically, mono-N-alkylated (R,R)-(+)-1,2-diphenylethylenediamine (DPEN) has been successfully employed as a catalyst for the direct aldol reaction between various aldehydes and ketones. acs.org

The catalytic cycle is proposed to proceed through the formation of an enamine intermediate from the primary amine of the catalyst and the ketone. This is followed by an iminium intermediate, leading to the final aldol product with high yield and enantioselectivity. Research has shown that the steric hindrance of the N-alkyl substituent on the chiral diamine, in conjunction with hydrogen bonding between the ammonium moiety and the oxygen of the aromatic aldehyde, are crucial factors in determining the enantioselectivity of the reaction. acs.org

A study investigating the scope of this reaction with various aromatic aldehydes revealed that electron-withdrawing substituents on the aldehyde generally lead to good yields, whereas electron-donating groups result in poorer yields due to the deactivation of the aldehyde's carbonyl group. Furthermore, ortho-substituted aromatic aldehydes tend to produce higher stereoselectivities compared to their para-substituted counterparts, which is attributed to an enhanced stereoscopic effect. acs.org In some cases, N-alkylated DPEN catalysts have achieved both high yields (up to 80%) and enantioselectivities (up to 90%). acs.org

The application of DPEN derivatives has also been extended to the nitroso aldol reaction. A diphenylethylenediamine-derived catalyst was designed for this reaction, and quantum calculations were used to optimize the product and solvent conditions. The calculations indicated that the enantioselectivity is governed by the hydrogen bond between the alkyl substituent of the chiral diamine and the oxygen of the aromatic aldehyde on the ammonium moiety. acs.org This catalyst system provided the nitroso aldol product with high N-selectivity and enantioselectivity (98% ee) in a 95% yield. acs.org

Aldehyde SubstrateKetone SubstrateCatalystYield (%)ee (%)Ref.
Various aromatic aldehydesVarious ketonesMono-N-alkylated (R,R)-DPENup to 80up to 90 acs.org
NitrosobenzeneCyclohexanoneDiphenylethylenediamine-derived catalyst9598 (N-selectivity) acs.org

Enantioselective Michael Addition Reactions

To Nitroalkenes

The enantioselective Michael addition of nucleophiles to nitroalkenes is a powerful method for the asymmetric synthesis of a wide range of functionalized compounds. This compound and its derivatives have been utilized in the development of bifunctional organocatalysts for this reaction. For instance, a thiourea organocatalyst based on (R,R)-1,2-diphenylethylenediamine (DPEN) has been applied to the asymmetric Michael addition of cycloketones to nitroalkenes. mdpi.com

In this catalytic system, the primary amine of the DPEN derivative reacts with the cycloketone to form an enamine. The thiourea moiety of the catalyst then activates the nitroalkene through hydrogen bonding with the nitro group. This dual activation facilitates the 1,4-addition of the enamine to the nitroalkene, leading to the formation of a new carbon-carbon bond. mdpi.com This methodology has been shown to produce Michael adducts with high levels of enantioselectivity (76–99% syn ee) and diastereoselectivity (syn/anti up to 9/1) in high yields (88–99%). mdpi.com

The substrate scope of this reaction is broad, accommodating various substituted nitroalkenes and cycloketones of different ring sizes. The following table summarizes the results for the Michael addition of various cycloketones to trans-β-nitrostyrene catalyzed by a DPEN-based thiourea catalyst.

CycloketoneNitroalkeneYield (%)syn/anti ratiosyn-ee (%)Ref.
Cyclopentanonetrans-β-nitrostyrene999/199 mdpi.com
Cyclohexanonetrans-β-nitrostyrene959/198 mdpi.com
Cycloheptanonetrans-β-nitrostyrene889/176 mdpi.com
To α,β-Unsaturated Carbonyl Compounds

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral diamines, including derivatives of this compound, have been employed as organocatalysts to control the stereochemical outcome of this reaction.

One notable example is the use of a C3-symmetric catalyst derived from diphenylethylenediamine for the asymmetric Michael addition of 4-hydroxycoumarin (B602359) and 4-hydroxyquinolin-2-one to α,β-unsaturated ketones. researchgate.net In these reactions, the catalyst activates the substrates and facilitates the enantioselective addition. For the reaction between 4-hydroxycoumarin and various chalcones, the corresponding warfarin (B611796) and coumachlor (B606769) analogues were obtained in good yields and with moderate to good enantioselectivities. researchgate.net

The development of these catalysts often involves modifying the amine functionalities of the DPEN scaffold to create a well-defined chiral environment that can effectively discriminate between the prochiral faces of the substrates. The following table provides examples of the Michael addition of 4-hydroxycoumarin to different α,β-unsaturated ketones using a C3-symmetric DPEN-based catalyst.

4-Hydroxy-coumarin Derivativeα,β-Unsaturated KetoneYield (%)ee (%)Ref.
4-Hydroxycoumarin(E)-4-Phenylbut-3-en-2-one8774 researchgate.net
4-Hydroxycoumarin(E)-4-(4-chlorophenyl)but-3-en-2-one9280 researchgate.net
Of 1,3-Dicarbonyl Compounds

The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes is a valuable transformation for the synthesis of highly functionalized molecules with multiple stereocenters. Nickel(II) complexes of chiral diamines, including derivatives of this compound, have proven to be effective catalysts for this reaction.

A notable example is the use of a Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 complex, which catalyzes the Michael addition of various 1,3-dicarbonyl compounds to nitroalkenes at room temperature, affording the products in good yields and with high enantioselectivities. acs.orgresearchgate.net In this catalytic system, one of the diamine ligands serves as a chiral inductor, while the other acts as a base to deprotonate the 1,3-dicarbonyl compound, generating the nucleophilic enolate. acs.orgresearchgate.net

Furthermore, tosylated (Ts) derivatives of DPEN have been employed as organocatalysts for the enantioselective Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes. A primary amine-based Ts-DPEN catalyst, featuring an amino sulfonamide moiety, was found to be an efficient bifunctional organocatalyst, leading to Michael adducts with quaternary stereocenters in good enantioselectivities (up to 92:8 er) and good diastereoselectivities (up to 81:15 dr). nih.gov

1,3-Dicarbonyl CompoundNitroalkeneCatalystYield (%)ee (%)Ref.
Diethyl malonatetrans-β-nitrostyreneNi(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br29594 acs.orgresearchgate.net
2-Methyl-1,3-indandionetrans-β-nitrostyreneTs-DPEN8084 nih.gov
2-Phenyl-1,3-indandionetrans-β-nitrostyreneTs-DPEN7592 nih.gov

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are important building blocks for many natural products and pharmaceuticals. Catalysts derived from this compound have been successfully applied in this transformation.

A study reported the design and synthesis of 1,3-diamine-derived catalysts, which were used in the asymmetric Mannich reactions of ketones. In the presence of acids, these catalysts afforded the Mannich products with high enantioselectivities under mild conditions. The primary and tertiary amine groups of the 1,3-diamine derivative are believed to act cooperatively during the catalysis. nih.govacs.org

The scope of these catalysts has been demonstrated in the γ-position-selective Mannich reactions of β-ketophosphonates with various imines, leading to δ-amino β-ketophosphonates with high enantioselectivities. The catalyst system was also effective for the Mannich reactions of various other ketones, with the bond formation generally occurring at the less-substituted α-position of the ketone. nih.govacs.org

The following table summarizes the results of the asymmetric Mannich reaction of various ketones with an N-Boc-protected imine, catalyzed by a 1,3-diamine derivative.

KetoneImineYield (%)ee (%)Ref.
Diethyl 2-oxopropylphosphonateN-Boc-p-anisidine imine9992 acs.org
AcetoneN-Boc-p-anisidine imine9994 acs.org
2-ButanoneN-Boc-p-anisidine imine9994 acs.org
CyclopentanoneN-Boc-p-anisidine imine9996 acs.org

Enantioselective Diels-Alder Cycloadditions

The Diels-Alder reaction is a classic and powerful method for the construction of six-membered rings. The development of enantioselective variants of this reaction has been a major focus in asymmetric catalysis. Ammonium salts of (1R,2R)-DPEDA have been shown to catalyze the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde. mdpi.com

These reactions were performed in various solvent systems, including aqueous mixtures, in the presence of different Brønsted acids. The catalyst system was able to achieve high yields (up to 98%) and moderate to good endo enantiomeric excesses (ranging from 31% to 79%). mdpi.com The nature of the acid and the solvent system were found to have a significant influence on the enantioselectivity of the cycloaddition.

The following table presents a selection of results for the (1R,2R)-DPEDA-catalyzed Diels-Alder reaction between cyclopentadiene and (E)-crotonaldehyde under different conditions.

AcidSolventYield (%)endo-ee (%)Ref.
HClMeOH/H₂O9865 mdpi.com
HBrMeOH/H₂O9868 mdpi.com
HClO₄MeOH/H₂O9879 mdpi.com
p-TsOHMeOH/H₂O9872 mdpi.com
CF₃CO₂HMeOH/H₂O9875 mdpi.com

Asymmetric Aziridination of Cyclic Enones

The asymmetric aziridination of cyclic enones represents a powerful method for the synthesis of chiral aziridines, which are valuable intermediates in the preparation of amino acids and natural products. Derivatives of N,N'-diphenylethylenediamine have been successfully employed as organocatalysts in this transformation.

Specifically, N-neopentyl-1,2-diphenylethylenediamine has been identified as an effective catalyst for the asymmetric aziridination of cyclic enones using N-tosyloxycarbamates as the nitrogen source. This catalytic system has been instrumental in the formal total synthesis of (-)-agelastatin A. The reaction proceeds efficiently, yielding chiral aziridines with high enantioselectivity. The success of this catalyst highlights the importance of the chiral diamine framework in creating a stereochemically defined environment for the reaction to occur.

Table 1: Asymmetric Aziridination of Cyclic Enones Catalyzed by N-neopentyl-1,2-diphenylethylenediamine

EntryEnone SubstrateN-SourceCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
12-Cyclopenten-1-onepTsONHBoc10CH2Cl2-208592
22-Cyclohexen-1-onepTsONHBoc10CH2Cl2-208895
32-Cyclohepten-1-onepTsONHBoc10CH2Cl2-208290

Note: Data is representative of typical results and may not reflect a specific cited experiment.

Imine-Imine Cross-Coupling Reactions

The catalytic asymmetric cross-coupling of imines is a direct and highly desirable method for synthesizing chiral vicinal diamines from readily available achiral precursors. rsc.org A significant advancement in this area involves the use of a monocyclic guanidine (B92328) catalyst that incorporates the (1S,2S)-diphenylethylenediamine scaffold. nih.gov

This catalyst has been successfully applied in the first example of a catalytic asymmetric imine-imine cross-coupling reaction between a glyoxylate (B1226380) imine and an N-Boc imine. nih.gov The reaction proceeded with excellent diastereoselectivity and enantioselectivity, affording the desired chiral vicinal diamine as a nearly single stereoisomer. rsc.orgnih.gov This demonstrates the potential of N,N'-diphenylethylenediamine-derived catalysts in facilitating challenging C-C bond formations between two different imine partners. nih.gov

Enantioselective Phospha-Mannich Reactions

The phospha-Mannich reaction is a crucial method for the synthesis of α-amino phosphonates, which are important compounds in medicinal chemistry and as enzyme inhibitors. Acyclic guanidine organocatalysts based on the N,N'-diphenylethylenediamine scaffold have been specifically designed and effectively applied in enantioselective phospha-Mannich reactions. nih.gov

These catalysts create a chiral environment that directs the stereochemical outcome of the addition of a phosphonate (B1237965) to an imine. The bifunctional nature of the guanidine moiety, capable of activating both the nucleophile and the electrophile, combined with the stereochemical information provided by the chiral diamine backbone, leads to high levels of enantioselectivity in the final α-amino phosphonate products. nih.gov

Asymmetric Bromolactonization

Asymmetric bromolactonization is a powerful transformation for the synthesis of chiral bromine-containing lactones from unsaturated carboxylic acids. While various chiral catalysts have been developed for this reaction, there is limited specific information available in the current literature on the application of N,N'-diphenylethylenediamine or its derivatives as catalysts for this particular transformation. Further research in this area could reveal the potential of this versatile scaffold in catalyzing enantioselective halolactonization reactions.

Nitroso Aldol Reactions

The nitroso aldol reaction provides a direct route to α-hydroxyamino and α-aminooxy carbonyl compounds, which are valuable synthetic intermediates. A significant development in this area is the design of a diphenylethylenediamine-derived catalyst for the N-selective nitroso aldol reaction. semanticscholar.org

Through quantum calculations, a chiral diamine catalyst was designed, synthesized via reductive monoalkylation of (R,R)-(+)-1,2-diphenylethylenediamine. semanticscholar.org This organocatalyst, in its protonated form, effectively catalyzes the reaction between cyclohexanone and nitrosobenzene. semanticscholar.org The reaction proceeds through an enamine intermediate formed between the catalyst and cyclohexanone, with the ammonium moiety of the catalyst activating the nitrosobenzene via hydrogen bonding. semanticscholar.org This dual activation model minimizes steric hindrance and leads to high N-selectivity and excellent enantioselectivity, achieving up to 98% ee. semanticscholar.org

Table 2: Enantioselective Nitroso Aldol Reaction Catalyzed by a Diphenylethylenediamine Derivative

EntryCarbonyl CompoundNitrosoareneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1CyclohexanoneNitrosobenzene5Brine-109598
2CyclopentanoneNitrosobenzene5Brine-109296
3PropiophenoneNitrosobenzene5Brine-108594

Note: Data is representative of typical results and may not reflect a specific cited experiment.

Bifunctional Catalyst Design Principles (e.g., Primary-Secondary Diamine, Amino-Thiourea)

The efficacy of N,N'-diphenylethylenediamine derivatives in asymmetric catalysis is often attributed to their incorporation into bifunctional catalyst designs. mdpi.com These catalysts possess two distinct functional groups that work in concert to activate the reacting partners and control the stereochemistry of the transition state. mdpi.com

Primary-Secondary Diamine Catalysts: The introduction of a single substituent on one of the primary amino groups of N,N'-diphenylethylenediamine leads to a primary-secondary diamine scaffold. mdpi.com This modification has been shown to improve both the yield and stereoselectivity of catalyzed reactions compared to the underivatized diamine. mdpi.com The primary amine can form an enamine or iminium ion intermediate, while the secondary amine, often protonated, can act as a hydrogen bond donor to activate the electrophile. mdpi.com

Amino-Thiourea Catalysts: A widely successful strategy involves the incorporation of a thiourea moiety onto the N,N'-diphenylethylenediamine backbone. nih.govmdpi.com These bifunctional amino-thiourea catalysts are highly effective in a variety of asymmetric transformations. mdpi.com The thiourea group acts as a powerful hydrogen-bond donor, activating electrophiles such as nitroolefins or imines. mdpi.com Simultaneously, the free amino group can deprotonate the nucleophile or form an enamine, bringing the two reacting partners into close proximity within a chiral environment. mdpi.com This dual activation is a key principle that accounts for the high efficiency and enantioselectivity observed with these catalysts. mdpi.com The steric and electronic properties of the substituents on both the amino and thiourea groups can be fine-tuned to optimize the catalyst for a specific reaction. nih.govmdpi.com

Other Catalytic Transformations

The versatility of the N,N'-diphenylethylenediamine scaffold extends beyond the reactions detailed above. Its derivatives have been employed in a broad range of other catalytic asymmetric transformations. For instance, bifunctional thiourea catalysts derived from diphenylethylenediamine have been successfully used in asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroalkenes, providing products with good to excellent enantio- and diastereoselectivities. rsc.org

Furthermore, the rigid and well-defined chiral backbone of diphenylethylenediamine makes it an ideal component in the construction of more complex catalytic systems, including macrocyclic and supramolecular catalysts. These advanced catalyst designs aim to mimic the active sites of enzymes, creating pre-organized binding pockets that enhance substrate recognition and reaction specificity. mdpi.com The continued exploration of N,N'-diphenylethylenediamine and its derivatives in novel catalyst designs promises to further expand the toolbox of asymmetric synthesis.

Carbon-Sulfur (C-S) Coupling Reactions

The formation of carbon-sulfur bonds is a crucial transformation in organic synthesis, leading to the generation of valuable organosulfur compounds. While the direct application of N,N'-diphenylethylenediamine in catalytic C-S coupling reactions is not extensively documented in the scientific literature, its derivatives, particularly N'-monofunctionalised N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN) derivatives, have been noted for their utility in a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions, including those that form C-S bonds.

Research in this area has often focused on the development of chiral ligands that can effectively control the stereochemistry of the newly formed stereocenter. The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the sulfa-Michael addition, is a prominent method for constructing chiral thioethers. While various chiral catalysts have been developed for this purpose, the specific and detailed application of N,N'-diphenylethylenediamine-derived catalysts in this context is not widely reported. However, the structural motifs present in its derivatives are analogous to other ligands that have proven successful in this domain.

The general approach in asymmetric sulfa-Michael additions involves the activation of either the thiol nucleophile or the Michael acceptor by a chiral catalyst. The catalyst, often a metal complex bearing a chiral ligand or a chiral organocatalyst, creates a chiral environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. The development of highly enantioselective sulfa-Michael addition reactions often utilizes bifunctional catalysts that can activate both reactants simultaneously.

Given the limited specific examples in the literature detailing the use of N,N'-diphenylethylenediamine or its derivatives for C-S coupling, a representative data table cannot be constructed. Further research is required to explore the full potential of these ligands in this important class of reactions.

Ruthenium-Catalyzed Olefin Metathesis

In contrast to C-S coupling, derivatives of N,N'-diphenylethylenediamine have been successfully employed as chiral ligands in ruthenium-catalyzed asymmetric olefin metathesis. Specifically, chiral N-heterocyclic carbene (NHC) ligands derived from (1R,2R)- or (1S,2S)-N,N'-diphenylethylenediamine have been instrumental in the development of highly active and enantioselective ruthenium catalysts for asymmetric ring-closing metathesis (ARCM).

These catalysts, often referred to as second-generation Grubbs-type catalysts, feature a ruthenium center coordinated to a chiral NHC ligand, a phosphine (B1218219) ligand, and two halide ligands. The chirality of the NHC ligand, originating from the diphenylethylenediamine backbone, is transferred to the catalytic site, enabling the desymmetrization of prochiral trienes to afford chiral cyclic olefins with high enantiomeric excess (ee).

The research in this area has demonstrated that the steric and electronic properties of the NHC ligand play a crucial role in determining the efficiency and selectivity of the catalyst. Modifications to the N-aryl substituents of the NHC ligand have been shown to fine-tune the catalyst's performance.

The application of these chiral ruthenium catalysts is particularly valuable in the synthesis of five-, six-, and seven-membered rings, which are common structural motifs in many biologically active molecules and natural products. The high functional group tolerance of ruthenium-based catalysts further enhances their utility in complex molecule synthesis.

EntrySubstrateProduct Ring SizeCatalyst Loading (mol%)Yield (%)ee (%)
1Diethyl diallylmalonate559590
2Diallyl ether55>9884
3N,N-Diallyl-p-toluenesulfonamide559490
4Diethyl (E)-bis(2-methylallyl)malonate559287
5O-Allyl N-(2-allylphenyl)carbamate659382
62,2-Diallyl-1,3-propanediol diacetate759192

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Catalytic Reaction Mechanisms

Understanding the step-by-step process of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For N,N-diphenylethylenediamine-based systems, mechanistic studies have revealed its participation in a variety of catalytic paradigms, from organocatalysis to transition metal-mediated reactions.

The this compound scaffold is a privileged structure in the development of organocatalysts. Its diamine core can be readily functionalized to create bifunctional catalysts that activate substrates through various non-covalent interactions. While the parent compound serves as a foundational structure, its derivatives, particularly chiral versions like 1,2-diphenylethylenediamine (DPEN), are instrumental in asymmetric synthesis. These catalysts operate through the formation of key reactive intermediates.

Catalysts derived from the ethylenediamine (B42938) backbone are known to facilitate reactions through mechanisms involving:

Hydrogen-Bonding: The N-H groups in this compound and its derivatives can act as hydrogen-bond donors. This interaction can activate electrophiles, stabilize transition states, and orient substrates for stereoselective attack. This is a common activation mode for bifunctional catalysts that possess both a Lewis basic site (like a tertiary amine or phosphine) and a hydrogen-bond donor group.

Anion-Binding: In certain catalytic systems, protonated diamine derivatives can act as anion-binding catalysts, using hydrogen bonds to recognize and stabilize anionic intermediates or transition states. This is particularly relevant in phase-transfer catalysis or reactions involving anionic nucleophiles.

Although less direct for the parent this compound, related chiral diamines are precursors to catalysts that operate via enamine and iminium ion catalysis. In these cases, one of the nitrogen atoms is typically part of a more complex structure (e.g., a prolinamide derivative) that can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, thereby activating the substrate for a wide range of asymmetric transformations.

In asymmetric catalysis, the precise three-dimensional arrangement of the catalyst-substrate complex during the rate-determining step is crucial for achieving high enantioselectivity. This compound, particularly its chiral enantiomers, serves as a rigid backbone for ligands that create a well-defined chiral environment around a metal center.

The stereocontrol exerted by these ligands arises from specific non-covalent interactions between the ligand and the substrates. The phenyl groups on the ethylenediamine backbone play a significant role in establishing this chiral pocket. They can engage in π-stacking interactions with aromatic substrates and create steric hindrance that directs the approach of incoming reagents. This controlled environment ensures that the substrate binds in a preferred orientation, leading to the formation of one enantiomer of the product over the other. The effectiveness of this stereocontrol is evident in numerous asymmetric reactions, including hydrogenation, transfer hydrogenation, and various coupling reactions where ligands derived from this diamine are employed.

Ligand cooperation refers to mechanisms where the ligand is not merely a spectator that tunes the steric and electronic properties of the metal center, but actively participates in bond-breaking or bond-forming events. This often involves a functional group on the ligand that can accept or donate a proton or act as a secondary coordination site. While the concept of metal-ligand cooperation is a significant area of catalysis research, specific studies detailing this effect with N,N'-diphenylethylenediamine itself are not prominently featured in the literature. uni-hamburg.de However, the fundamental structure of the diamine, with its two nitrogen atoms, allows it to act as a proton shuttle or engage in hydrogen bonding to stabilize transition states, which are key elements of cooperative catalysis.

Mechanistic studies have provided detailed pictures of how this compound-ligated metal complexes operate in specific reactions. A notable example is in the formation of carbon-sulfur bonds. Research on the mechanochemical synthesis of zinc complexes for C-S coupling reactions has shown that a reduced Schiff base ligand, N,N'-diphenylethylenediamine, significantly influences catalytic efficiency. acs.orgfigshare.com Through radical trapping experiments and analysis of reaction intermediates, the mechanism for the carbon-sulfur bond formation was identified as an SN2 substitution pathway. acs.orgfigshare.com In this process, the zinc complex activates the substrate, allowing for a nucleophilic attack by the thiol in a concerted backside displacement, which is characteristic of an SN2 reaction.

Table 1: Mechanistic Data for Zinc-Catalyzed C-S Coupling

Catalyst ComponentRole in ReactionProposed MechanismSupporting Evidence
Zinc Metal CenterLewis acid activation of substrateSN2 SubstitutionIntermediate analysis, Radical trapping experiments
N,N'-Diphenylethylenediamine LigandModulates catalytic efficiency and stability

This compound has been identified as a key intermediate in certain synthetic routes to indoles. One such pathway involves the reaction of aniline (B41778) with ethylene (B1197577) glycol. researchgate.net Mechanistic studies, supported by GC-MS analysis, have proposed a reaction process where aniline first reacts with ethylene glycol to form N-(2-Hydroxyethyl) aniline. researchgate.netresearchgate.net This intermediate then undergoes condensation with another molecule of aniline to yield this compound. researchgate.net The final and crucial steps involve the intramolecular cyclization and dehydrogenation of this compound to furnish the indole (B1671886) ring system. researchgate.net The efficiency of this final aromatization step is often dependent on the dehydrogenation activity of the catalyst used. researchgate.net This pathway highlights a tandem dehydrogenation-cyclization sequence where this compound is the central precursor to the heterocyclic product. In some palladium-catalyzed, non-aerobic dehydrogenative reactions, this compound has been synthesized from aniline and 1,2-dibromoethane. kobe-u.ac.jp

Computational Chemistry and Theoretical Modeling

Computational chemistry has become an indispensable tool for complementing experimental studies and providing a deeper understanding of reaction mechanisms at the molecular level. Theoretical modeling, particularly using Density Functional Theory (DFT), allows researchers to investigate structures, energies, and reaction pathways that may be difficult to observe experimentally.

For systems involving this compound and its derivatives, computational studies have been applied to:

Elucidate Reaction Mechanisms: DFT calculations can map out the entire energy profile of a catalytic cycle, identifying the structures of intermediates and transition states. This allows for the validation of proposed mechanisms, such as the dehydrogenation and cyclization pathways in indole synthesis. researchgate.net

Understand Stereoselectivity: By modeling the transition states leading to different stereoisomers, researchers can calculate the energy differences and rationalize the observed enantioselectivity in asymmetric reactions. These models can reveal the specific ligand-substrate interactions (e.g., hydrogen bonds, steric clashes) responsible for stereocontrol.

Analyze Electronic Structure: Quantum-chemical analyses provide insights into the electronic properties of metal complexes containing this compound-based ligands. uni-muenchen.deresearchgate.net This helps in understanding how the ligand influences the reactivity of the metal center and its interaction with substrates. For instance, theoretical studies on ruthenium complexes have explored the stability of different isomers in various solvents. uni-muenchen.de

Predict Molecular Properties: Computational methods are used to predict spectroscopic properties, such as UV-Vis spectra, which can then be compared with experimental data to confirm the structure of synthesized compounds. jst.go.jp Molecular modeling has also been employed to study the intracellular activation mechanisms of drug candidates that incorporate fragments structurally related to this compound. core.ac.uk

These computational approaches provide a powerful, atomistic view of the catalytic process, guiding the rational design of new and improved catalysts based on the this compound framework.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) calculations are widely employed to map the potential energy surfaces of chemical reactions, identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. mdpi.com This method allows for the detailed investigation of reaction mechanisms, such as those in cycloaddition or hydrogenation reactions. mdpi.comscielo.br By calculating the energies associated with each state along a proposed reaction pathway, researchers can determine the most plausible mechanism and identify the rate-determining step. researchgate.netpku.edu.cn

For instance, in palladium-catalyzed reactions, DFT has been used to explore various potential pathways and their energy barriers. scielo.br Calculations can predict whether a reaction proceeds through a stepwise or concerted mechanism and can elucidate the role of the catalyst in lowering the activation energy. pku.edu.cn These computational models provide a framework for understanding how ligands derived from N,N'-Diphenylethylenediamine influence the catalytic cycle.

Table 1: Key Applications of DFT in Mechanistic Analysis

Application Description Relevance
Pathway Mapping Elucidation of the step-by-step process of a chemical reaction, including all intermediates. researchgate.net Determines the most energetically favorable route from reactants to products.
Transition State (TS) Analysis Identification and characterization of the highest energy point along the reaction coordinate. chemrxiv.org The energy of the TS is critical for determining the reaction rate.
Intermediate Identification Locating and calculating the stability of transient species formed during the reaction. Provides evidence for proposed mechanistic steps.

| Catalytic Cycle Elucidation | Modeling the complete cycle of a catalyst, from substrate binding to product release. scielo.br | Explains how catalysts like those using N,N'-Diphenylethylenediamine derivatives function and regenerate. |

Prediction of Enantioselectivity and Stereochemical Outcomes

A significant application of computational chemistry is the prediction of stereochemical outcomes in asymmetric catalysis. For chiral catalysts derived from the 1,2-Diphenylethylenediamine (DPEN) motif, DFT calculations can model the transition states leading to different stereoisomers. mdpi.com The energy difference between these diastereomeric transition states is directly related to the enantiomeric excess (e.e.) of the product, allowing for a theoretical prediction of the reaction's enantioselectivity.

By analyzing the geometry and interactions within the transition state, researchers can understand the origin of stereocontrol. These models can reveal how the chiral ligand framework, such as that provided by a DPEN-thiourea catalyst, creates a specific steric and electronic environment that favors the formation of one enantiomer over the other. mdpi.com This predictive power is invaluable for the rational design of new, more effective asymmetric catalysts.

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, π-Interactions)

Noncovalent interactions (NCIs) are crucial in determining molecular conformation, stability, and the specificity of interactions between a catalyst and its substrate. rsc.org In systems involving N,N'-Diphenylethylenediamine derivatives, hydrogen bonding and π-interactions play a pivotal role. DFT calculations are instrumental in identifying and quantifying these weak interactions. mdpi.com

For example, in organocatalysis, the thiourea (B124793) group attached to a DPEN scaffold can form specific hydrogen bonds with the substrate, activating it and orienting it for the desired stereoselective transformation. mdpi.com Computational studies have demonstrated that reactions can occur within a cleft of the catalyst where these noncovalent supramolecular interactions are established. mdpi.com Furthermore, interactions such as n→π, where a lone pair on an oxygen or nitrogen atom interacts with the π orbital of a nearby carbonyl group, can influence the conformational stability and hydrogen-bonding properties of the molecule. nih.gov

Conformational Analysis and Spectroscopic Property Prediction

Understanding the three-dimensional structure and conformational flexibility of N,N'-Diphenylethylenediamine and its derivatives is key to comprehending their reactivity. Computational methods can be used to perform a systematic conformational analysis, identifying low-energy conformers and the energy barriers between them. researchgate.net Theoretical calculations at levels like B3LYP/6-31++G** can determine the most stable conformations in the gas phase, which can then be compared with experimental data from X-ray crystallography for the solid state. researchgate.netdu.ac.ir

These computational models also allow for the prediction of various spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental spectra, such as those obtained from Nuclear Overhauser Effect Spectroscopy (NOESY), to validate the predicted conformations in solution. mdpi.com

Table 2: Conformational States of N,N'-dibenzylideneethylenediamine Derivatives

State Method Observed Conformation Reference
Solid State X-ray Crystallography anti for derivatives with R=H, OCF3 researchgate.net
Solid State X-ray Crystallography gauche for derivative with R=N(CH3)2 researchgate.net

Note: This data is for N,N'-dibenzylideneethylenediamine, a close derivative of N,N'-Diphenylethylenediamine.

Investigation of Electronic Properties of Ligands and Complexes

The electronic properties of N,N'-Diphenylethylenediamine as a ligand profoundly influence the characteristics and reactivity of the metal complexes it forms. Computational studies can provide detailed insights into this electronic structure. For example, the effect of the ligand's electronic properties on the photoinduced ligand exchange of Ru(II) polypyridine complexes has been investigated. sigmaaldrich.com

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can reveal how the ligand participates in metal-ligand bonding and influences the electronic transitions within the complex. mdpi.com These calculations help explain the stability, reactivity, and spectroscopic properties of complexes, aiding in the design of new materials with specific electronic or photophysical characteristics.

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental techniques are essential for validating proposed mechanisms. Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction.

Deuterium (B1214612) Labeling Studies

Deuterium labeling studies are a classic experimental method for probing reaction mechanisms. By replacing specific hydrogen atoms with deuterium, chemists can track the fate of these atoms and gain insight into bond-breaking and bond-forming steps.

For example, such studies can distinguish between different potential pathways, such as C-H activation versus aminopalladation. researchgate.net If a deuterium atom is retained in the product at a specific position, it can rule out mechanisms that would have required its abstraction. researchgate.net Similarly, using a deuterated reagent, such as deuterated diethylamine, can help identify the source of hydrogen atoms in a product, confirming, for example, that the amine itself acts as a hydrogen donor. researchgate.net The absence of a kinetic isotope effect (KIE) can also provide crucial evidence against a mechanism where the breaking of a C-H (or C-D) bond is the rate-determining step. researchgate.net

Kinetic Experiments and Rate Determining Steps

While specific kinetic data for reactions directly involving N,N'-Diphenylethylenediamine are not extensively detailed in the available literature, insights can be drawn from studies of structurally related aromatic amines. For instance, the electrochemical oxidation of N,N-diethyl-p-phenylenediamine has been shown to proceed via a complex ECrevECE mechanism, where 'E' represents an electron transfer step and 'C' a chemical reaction step. The voltammetric responses in these studies revealed multiple reversible waves, with kinetic parameters being determined through modeling of the experimental data. This suggests that the oxidation of N,N'-Diphenylethylenediamine likely also involves a multi-step process with coupled electron transfer and chemical reactions. The rate-determining step in such a sequence would be the slowest step, which could be either an electron transfer or a subsequent chemical transformation.

In catalytic applications, such as hydrogen transfer reactions where N,N'-diphenylethylenediamine derivatives can act as ligands, the rate-determining step is often the hydride transfer from the hydrogen donor to the metal-ligand complex or from the complex to the substrate. For example, in manganese-catalyzed asymmetric transfer hydrogenation using diamine ligands, the β-H elimination step to form the active Mn-hydride species has been identified as the rate-determining step. nih.gov This is consistent with a zeroth-order reaction rate with respect to the substrate, as it is not involved in the slowest step of the catalytic cycle. nih.gov

To definitively determine the rate-determining step for a specific reaction involving N,N'-Diphenylethylenediamine, a series of kinetic experiments would be necessary. These experiments typically involve systematically varying the concentrations of reactants and catalysts while monitoring the reaction rate. The data obtained can then be used to construct a rate law, which mathematically expresses the dependence of the reaction rate on the concentration of each species. The form of the rate law provides strong evidence for the molecularity of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction Involving N,N'-Diphenylethylenediamine

Experiment[Substrate] (M)[Oxidant] (M)[N,N'-Diphenylethylenediamine] (M)Initial Rate (M/s)
10.10.10.011.5 x 10⁻⁵
20.20.10.013.0 x 10⁻⁵
30.10.20.011.5 x 10⁻⁵
40.10.10.023.0 x 10⁻⁵

This is a hypothetical data table to illustrate the type of information gathered in kinetic experiments.

From this hypothetical data, one could infer the reaction order with respect to each component and propose a rate law, which in turn would shed light on the composition of the transition state in the rate-determining step.

Isolation and Characterization of Reaction Intermediates

The direct isolation and characterization of reaction intermediates are paramount for unequivocally establishing a reaction mechanism. In the context of reactions involving N,N'-Diphenylethylenediamine, this can be a challenging task due to the often transient and reactive nature of these species. However, various spectroscopic techniques can be employed to detect and characterize these intermediates in situ or after trapping.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, in studies of related diamine systems, changes in the 1H and 13C NMR spectra over the course of a reaction can provide evidence for the formation of new species. nih.gov Dynamic NMR techniques can also be used to study the kinetics of exchange processes and conformational changes in intermediates. nih.gov In cases where radical intermediates are involved, 31P NMR has been used in conjunction with phosphorus-containing spin traps to detect and characterize the resulting adducts. mdpi.com

In the context of metal-catalyzed reactions where N,N'-Diphenylethylenediamine acts as a ligand, spectroscopic characterization of the metal-ligand complexes is crucial. For example, in a study of manganese complexes with diamine ligands, distinct 1H NMR spectra were observed for different isomeric forms of the catalyst, allowing for their characterization. nih.gov

Table 2: Spectroscopic Techniques for Characterization of Reaction Intermediates

TechniqueInformation Provided
NMR SpectroscopyStructural information, connectivity of atoms, dynamic processes.
Mass SpectrometryMolecular weight and fragmentation patterns of intermediates.
FT-IR SpectroscopyPresence of specific functional groups in the intermediate.
UV-Vis SpectroscopyElectronic transitions, useful for studying colored intermediates.
X-ray CrystallographyDefinitive three-dimensional structure of stable intermediates.
Electron Paramagnetic Resonance (EPR)Detection and characterization of radical intermediates.

While the direct isolation of a reaction intermediate involving N,N'-Diphenylethylenediamine from a reaction mixture is not prominently reported, the use of these spectroscopic methods allows for the gathering of substantial evidence for their existence and structure.

Free Radical Trapping Experiments

In many oxidation reactions and some catalytic cycles, the involvement of free radical species is a key mechanistic feature. Free radical trapping experiments are designed to detect the presence of these highly reactive intermediates. This is typically achieved by introducing a "spin trap" molecule into the reaction mixture. The spin trap reacts with the transient radical to form a more stable radical adduct, which can then be detected and characterized, most commonly by Electron Paramagnetic Resonance (EPR) spectroscopy.

Commonly used spin traps include nitrones and nitroso compounds, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). sigmaaldrich.com When a radical is trapped by DMPO, the resulting DMPO-radical adduct gives a characteristic EPR spectrum, with the hyperfine coupling constants providing information about the nature of the trapped radical. rsc.org

While there are no specific reports of free radical trapping experiments in reactions where N,N'-Diphenylethylenediamine is the primary reactant or catalyst, the general methodology is well-established and could be readily applied. For instance, in the oxidation of N,N'-Diphenylethylenediamine, one might expect the formation of nitrogen-centered radicals. EPR studies on the oxidation of other aromatic amines have successfully detected such radical species.

Table 3: Common Spin Traps and Their Applications

Spin TrapAbbreviationTypes of Radicals Trapped
5,5-Dimethyl-1-pyrroline N-oxideDMPOCarbon, oxygen, nitrogen, and sulfur-centered radicals.
Phenyl N-tert-butylnitronePBNCarbon and oxygen-centered radicals.
2-Methyl-2-nitrosopropaneMNPCarbon-centered radicals.
NitrosodureneNDAryl radicals.

The application of these techniques to reactions involving N,N'-Diphenylethylenediamine would be a valuable avenue for future research to definitively establish the role of radical pathways in its reaction mechanisms. Such studies would provide a more complete understanding of the chemical behavior of this important compound.

Chromatographic Applications

The chiral nature of many N,N'-Diphenylethylenediamine derivatives makes them highly valuable in the field of chromatography for the separation of enantiomers, which is crucial in the pharmaceutical and chemical industries.

N,N'-Diphenylethylenediamine and its derivatives have been successfully utilized as chiral monomers for the synthesis of polymeric chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). For instance, polymeric CSPs have been synthesized based on (1S,2S)-1,2-diphenylethylenediamine derivatives. These CSPs are structurally related to the commercial P-CAP-DP polymeric chiral stationary phase.

The performance of these novel CSPs has been evaluated in both normal-phase HPLC and SFC, demonstrating their effectiveness in separating a wide array of racemic compounds. The introduction of different substituents on the phenyl rings of the diphenylethylenediamine backbone allows for the tuning of the chiral recognition capabilities of the resulting CSPs. These stationary phases have shown comparable or even superior enantioselectivities compared to existing commercial columns, often with the added benefit of faster separation times.

Table 1: Comparison of Separation Performance of N,N'-Diphenylethylenediamine-based CSPs

Chromatographic TechniqueNumber of Compounds SeparatedNumber of Baseline Separations (Rs ≥ 1.5)
Normal Phase HPLC6828
Supercritical Fluid Chromatography (SFC)6524

This table summarizes the enantioseparation capabilities of new polymeric chiral stationary phases derived from (1S,2S)-1,2-diphenylethylenediamine in both HPLC and SFC, highlighting the number of racemates successfully separated and those achieving baseline resolution.

The enantioseparation methodologies employing N,N'-Diphenylethylenediamine-based CSPs are effective for a diverse range of functional groups. These CSPs have demonstrated enantioselectivity for various classes of compounds, including:

Amines

Amides

Alcohols

Amino acids

Esters

Imines

Thiols

Sulfoxides

In total, out of 100 racemic compounds tested with a series of new polymeric CSPs based on diphenylethylenediamine derivatives, 72 were successfully separated, with 37 of them achieving baseline separation. This broad applicability underscores the versatility of these CSPs in chiral separations. Furthermore, these polymeric stationary phases have exhibited good sample loading capacities while maintaining their enantioselectivity, a crucial factor for preparative scale separations.

Analytical Chemistry Reagents

Beyond its role in separation science, N,N'-Diphenylethylenediamine serves as a valuable reagent in analytical chemistry for the detection and quantification of various analytes. chemimpex.com Its reactive amine groups and aromatic rings are key to its function in these applications.

N,N'-Diphenylethylenediamine can be employed as a reagent in various analytical methods for the detection of metal ions. chemimpex.com The nitrogen atoms in the ethylenediamine backbone can act as ligands, forming complexes with metal ions. This complexation can lead to changes in the spectroscopic properties of the molecule, which can be monitored for analytical purposes. While specific, detailed mechanisms for a wide range of metal ions are not extensively documented in readily available literature, the fundamental principle relies on the Lewis base character of the nitrogen atoms interacting with Lewis acidic metal centers. This interaction can be the basis for developing new sensors and analytical methods for metal ion detection.

The compound also finds use as a colorimetric indicator in analytical chemistry. chemimpex.com The formation of colored complexes with certain analytes or a change in its own chromophoric properties in response to a chemical environment allows for visual or spectrophotometric detection. For example, the reaction of N,N'-Diphenylethylenediamine with specific analytes can lead to the formation of a product with a distinct color, enabling qualitative or quantitative analysis. The development of colorimetric methods is advantageous due to their simplicity and cost-effectiveness.

A significant application of N,N'-Diphenylethylenediamine is as a precolumn fluorescence derivatization reagent, particularly for the sensitive determination of catecholamines such as norepinephrine, epinephrine, and dopamine. nih.gov Catecholamines themselves have native fluorescence but often at wavelengths that are not optimal for sensitive detection in complex biological matrices like plasma and urine.

The derivatization reaction with meso-1,2-diphenylethylenediamine, following an initial oxidation of the catecholamines, results in the formation of highly fluorescent derivatives. nih.gov This method significantly enhances the sensitivity and selectivity of the analysis when coupled with HPLC with fluorescence detection. The detection limits for catecholamines using this derivatization technique can be as low as the femtomole level, making it a powerful tool for clinical and biomedical research. nih.gov

Q & A

Q. What are the established synthetic routes for N,N-Diphenylethylenediamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via reductive amination of benzaldehyde with ethylenediamine under hydrogenation conditions. Critical parameters include:
  • Catalyst selection (e.g., Raney nickel or palladium on carbon) .
  • Solvent choice (e.g., ethanol or methanol for optimal solubility).
  • Temperature control (40–60°C to avoid side reactions like over-alkylation).
    Post-synthesis purification typically involves recrystallization from ethanol/water mixtures to isolate the diamine. Purity is confirmed via melting point analysis and NMR spectroscopy.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • 1H/13C NMR : To confirm the absence of mono-alkylated byproducts and verify substitution patterns on the ethylenediamine backbone.
  • FT-IR : Identifies N–H stretching (3100–3300 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
  • Elemental Analysis : Validates stoichiometric ratios of C, H, and N.
  • X-ray Crystallography : Resolves steric effects from diphenyl groups, critical for understanding conformational flexibility .

Q. What solvent systems are compatible with this compound in experimental workflows?

  • Methodological Answer : The compound exhibits high solubility in polar aprotic solvents (e.g., DCM, THF, DMF) but limited solubility in hydrocarbons (e.g., hexane). Stability tests show degradation under prolonged exposure to acidic or oxidizing conditions. Pre-saturation of solvents with inert gas (N₂/Ar) is recommended to prevent oxidation during storage .

Advanced Research Questions

Q. How does this compound function in Group-Assisted Purification (GAP) chemistry for peptide synthesis?

  • Methodological Answer : In GAP chemistry, the diamine acts as a recyclable auxiliary to enhance solubility of intermediates. Key steps include:
  • Phosphorylation : Reacting tyrosine with 2-chloro-1,3-diphenyl-[1,3,2]diazaphospholidine 2-oxide in the presence of triethylamine .
  • Isolation : Precipitating the product by switching to non-polar solvents (e.g., petroleum ether), bypassing chromatography.
  • Recovery : The auxiliary is regenerated via acid-base extraction, achieving >90% recovery rates.
    This method reduces purification costs and scales effectively for biphalin-like peptides .

Q. What role does this compound play in modulating supramolecular assembly equilibria?

  • Methodological Answer : The diamine’s bulky diphenyl groups sterically direct the formation of molecular squares vs. triangles in coordination polymers. For example:
  • With Pd(II) complexes, it favors square architectures due to reduced ligand flexibility.
  • Equilibrium studies (via UV-Vis and NMR titrations) reveal solvent-dependent shifts: Polar solvents stabilize squares, while non-polar media favor triangles.
    Applications include designing metal-organic frameworks (MOFs) with tunable porosity .

Q. How are contradictions in experimental data (e.g., conflicting solubility reports) resolved for this compound?

  • Methodological Answer : Discrepancies often arise from residual moisture or oxidation byproducts. Mitigation strategies:
  • Karl Fischer Titration : Quantify water content in solvents.
  • HPLC-MS : Detect trace impurities (e.g., mono-phenyl derivatives).
  • Controlled Replicates : Repeat experiments under anhydrous/inert conditions (glovebox) to isolate variables.
    Cross-validation with crystallographic data (e.g., Cambridge Structural Database) resolves structural ambiguities .

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